molecular formula C14H27ClO3 B15178354 [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane CAS No. 93762-38-0

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane

Cat. No.: B15178354
CAS No.: 93762-38-0
M. Wt: 278.81 g/mol
InChI Key: QJCYYVDJEYLVQG-UHFFFAOYSA-N
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Description

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is an organic compound with the molecular formula C14H27ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane typically involves the reaction of 1-chloromethyl-2-(octyloxy)ethanol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the purification of the starting materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Epoxide Ring Opening: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid, sulfuric acid, or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, amines, or thioethers.

    Epoxide Ring Opening: Products include diols or other functionalized alcohols.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions enable the compound to interact with various molecular targets, including enzymes and cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Chloromethyl)oxirane]: Similar in structure but lacks the octyloxyethoxy group.

    [1-(Chloromethyl)-2-(methoxy)ethoxy]methyl]oxirane: Similar but with a methoxy group instead of an octyloxy group.

    [1-(Bromomethyl)-2-(octyloxy)ethoxy]methyl]oxirane: Similar but with a bromine atom instead of chlorine.

Uniqueness

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is unique due to the presence of both the chloromethyl and octyloxyethoxy groups, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

93762-38-0

Molecular Formula

C14H27ClO3

Molecular Weight

278.81 g/mol

IUPAC Name

2-[(1-chloro-3-octoxypropan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C14H27ClO3/c1-2-3-4-5-6-7-8-16-10-13(9-15)17-11-14-12-18-14/h13-14H,2-12H2,1H3

InChI Key

QJCYYVDJEYLVQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(CCl)OCC1CO1

Origin of Product

United States

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